molecular formula C16H7Cl2NO B12700132 2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one CAS No. 93695-73-9

2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one

Katalognummer: B12700132
CAS-Nummer: 93695-73-9
Molekulargewicht: 300.1 g/mol
InChI-Schlüssel: HFPCJGLDKCETQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinoline family, which is known for its diverse chemical reactivity and potential pharmacological activities. The structure of this compound includes a fused tetracyclic system, making it a significant molecule in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of a suitable precursor with phosphorus oxychloride (POCl3) at elevated temperatures (around 150°C). This reaction facilitates the formation of the indenoquinoline core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted indenoquinoline compounds .

Wissenschaftliche Forschungsanwendungen

2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Potential pharmacological activities include anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for dyes and pigments.

Wirkmechanismus

The mechanism of action of 2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways. By binding to the active site of these kinases, the compound prevents their normal function, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

93695-73-9

Molekularformel

C16H7Cl2NO

Molekulargewicht

300.1 g/mol

IUPAC-Name

2,10-dichloroindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C16H7Cl2NO/c17-8-5-6-9-11(7-8)16(20)13-14(18)10-3-1-2-4-12(10)19-15(9)13/h1-7H

InChI-Schlüssel

HFPCJGLDKCETQS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C4=C(C3=O)C=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.